molecular formula C30H48O4 B1139182 Alisol G CAS No. 155521-46-3

Alisol G

Katalognummer: B1139182
CAS-Nummer: 155521-46-3
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: WLNDANGOFVYODW-XCXJHVMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Recent studies have highlighted the potential of Alisol G in cancer therapy:

  • Mechanisms of Action : this compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, it activates cellular pathways that lead to increased reactive oxygen species (ROS) levels, which are crucial for triggering apoptosis in cancer cells .
  • Hepatoma Studies : Research indicates that this compound exhibits anti-hepatoma effects by modulating the c-myc signaling pathway. This modulation leads to reduced tumor growth and enhanced autophagic processes, suggesting its potential as a therapeutic agent for liver cancer .
  • Breast Cancer Research : Although primarily focused on Alisol A, studies involving related compounds suggest that this compound may also contribute to the inhibition of breast cancer cell proliferation through similar apoptotic mechanisms .

Metabolic Disorders

This compound has been investigated for its role in managing metabolic disorders, particularly obesity:

  • CB1 Receptor Antagonism : this compound acts as a peripheral cannabinoid receptor 1 (CB1R) antagonist. This property is significant in obesity treatment as it helps regulate appetite and energy metabolism .
  • Weight Reduction Studies : In animal models, this compound administration resulted in significant weight loss and improved metabolic profiles, indicating its efficacy as a therapeutic agent against obesity .

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:

  • Tissue Distribution : Studies have demonstrated that this compound is distributed across various tissues post-administration. Its concentration peaks at specific time intervals, which is essential for determining optimal dosing regimens .
  • Blood-Brain Barrier Penetration : Research indicates that this compound does not easily penetrate the blood-brain barrier (BBB), which may limit its use in treating central nervous system disorders but underscores its potential for peripheral applications .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Study FocusFindings
Anti-Hepatoma MechanismDemonstrated that this compound inhibits liver cancer progression through autophagy activation and c-myc modulation .
Weight ManagementShowed significant weight loss effects in obese mice treated with this compound, highlighting its role as a CB1R antagonist .
Cancer Cell ApoptosisInduced apoptosis in breast cancer cells via ROS generation and DNA damage pathways .

Wirkmechanismus

Target of Action

Alisol G, a triterpenoid from Alismatis Rhizoma, has been found to interact with several targets. The primary targets include c-myc DNA and CB1R (Cannabinoid receptor type 1) . These targets play crucial roles in cellular processes such as cell proliferation and lipid metabolism .

Mode of Action

This compound forms a 1:1 complex with c-myc DNA, a process described as static quenching . This interaction is strengthened by the presence of metal ions, particularly Cu2+ and Fe3+ . The binding affinity between this compound-Fe3+ complex and c-myc DNA is higher than that of the this compound-Cu2+ complex . This compound also acts as a CB1R antagonist , as suggested by its IC50 value of 34.8 µmol/L .

Biochemical Pathways

This compound influences several biochemical pathways. It has been found to activate the AMPKα signaling pathway , leading to down-regulation of SREBP-1c, ACC, FAS and up-regulation of CPT1 and ACOX1 . This modulation of lipid metabolism pathways contributes to this compound’s hypolipidemic effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . This compound is primarily distributed in the intestinal midgut, mucosa, and small intestine , with minimal brain exposure . This suggests that the intestine may be the main site of this compound’s action .

Result of Action

This compound exhibits significant anti-proliferative effects . It inhibits the proliferation and metastasis of MDA-MB-231 cells, a breast cancer cell line . This compound also induces autophagy, a process that contributes to its cytotoxic effects . Furthermore, it has been found to have anti-hepatoma effects, particularly when combined with metal ions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of metal ions. The combination of this compound with metal ions (Cu2+, Fe3+) has been found to enhance its anti-hepatoma efficiencies . This suggests that the efficacy and stability of this compound can be modulated by specific environmental conditions .

Biochemische Analyse

Biochemical Properties

Alisol G interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to interact with c-myc DNA, a potential target of this compound with respect to its anti-hepatoma effects . The interaction of this compound with c-myc DNA is a process of static quenching .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been identified to augment anti-hepatoma efficiencies in the presence of metal ions Cu2+ and Fe3+ . In addition, this compound has been found to exert a strong inhibitory effect on inflammation and cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with c-myc DNA. A 1:1 complex is formed between this compound and c-myc DNA, and this interaction is strengthened by metal ions . Molecular docking and molecular dynamics simulation further revealed that the higher binding affinity between this compound-Fe3+ complex and c-myc DNA as compared to this compound-Cu2+ complex .

Dosage Effects in Animal Models

This compound has been found to effectively reduce the weight of obese mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to stimulate lipolysis in 3T3-L1 adipocytes by activating the AMPK/ACC/SREBP-1c pathway .

Transport and Distribution

This compound is mainly distributed in intestinal midgut, mucosa, and small intestine, with little brain exposure, suggesting that the intestine may be the main acting sites of this compound .

Subcellular Localization

Given its distribution in the intestine and little brain exposure, it can be inferred that this compound may primarily localize in the peripheral tissues .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Alisol G beinhaltet die Extraktion der Verbindung aus den getrockneten Rhizomen von Alisma orientalis. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, gefolgt von einer Reinigung mit chromatographischen Verfahren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst großtechnische Extraktions- und Reinigungsprozesse. Die Rhizome werden geerntet, getrocknet und zu einem feinen Pulver vermahlen. Das Pulver wird dann einer Lösemittelextraktion unterzogen, und der Rohextrakt wird mit Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alisol G durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu verändern und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die eine verbesserte oder veränderte biologische Aktivität aufweisen können .

Biologische Aktivität

Alisol G is a triterpenoid compound derived from Alismatis rhizoma, a traditional medicinal plant used in various Asian therapies. Recent studies have highlighted its significant biological activities, particularly its potential as a therapeutic agent in obesity management, anti-inflammatory responses, and cancer treatment. This article summarizes the pharmacological properties of this compound, supported by data tables and research findings.

This compound exhibits a range of pharmacological effects primarily through its interaction with various molecular targets. Notably, it acts as an antagonist of the cannabinoid-type 1 receptor (CB1R), which is implicated in obesity regulation. The compound has an IC50 value of 34.8 μmol/L for CB1R binding, indicating its potency as a peripheral antagonist that does not readily cross the blood-brain barrier (BBB) .

Key Mechanisms:

  • CB1R Antagonism : this compound's primary mechanism involves blocking CB1R, which enhances intestinal motility and reduces fat accumulation .
  • Anti-inflammatory Effects : It modulates inflammatory pathways, decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory markers like IL-10 .
  • Cancer Prevention : In models of colon cancer, this compound has shown promise in reducing tumor burden and improving histological outcomes by altering the gut microbiota composition and enhancing mucosal integrity .

Pharmacological Activities

Research has documented various biological activities of this compound, which are summarized in the following table:

Activity Description Reference
Anti-obesity Inhibits weight gain through CB1R antagonism; enhances gastrointestinal motility.
Anti-inflammatory Reduces levels of inflammatory cytokines; promotes mucin production and tight junction integrity.
Anticancer Decreases tumor load in colitis-associated cancer models; improves tissue morphology.
Lipid Metabolism Regulation Modulates lipid metabolism by affecting cholesterol synthesis and export pathways.

Case Studies

  • Obesity Management : A study demonstrated that this compound significantly inhibited body weight gain in rat models by acting on peripheral CB1 receptors. The compound was administered at varying doses, confirming its effectiveness in weight management without central nervous system side effects .
  • Colon Cancer Prevention : In a study involving azoxymethane/dextran sodium sulfate (AOM/DSS) induced colorectal cancer models, this compound administration led to significant reductions in tumor size and number. Histopathological analyses revealed improved epithelial integrity and reduced inflammatory infiltration compared to control groups .

Tissue Distribution

The distribution of this compound within biological tissues was assessed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The findings indicated that this compound primarily accumulates in the intestinal midgut and liver, with minimal presence in the brain, supporting its role as a peripheral therapeutic agent .

Eigenschaften

IUPAC Name

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNDANGOFVYODW-XCXJHVMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318735
Record name Alisol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155521-46-3
Record name Alisol G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155521-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of Alisol G?

A1: this compound acts as a CB1R antagonist, primarily targeting peripheral CB1Rs. [] While its exact mechanism is still under investigation, studies suggest that it binds to CB1Rs and blocks the binding of endogenous cannabinoids, thereby inhibiting the downstream signaling pathways associated with metabolic regulation, potentially leading to reduced food intake and weight loss. []

Q2: What is the structural characterization of this compound?

A2: this compound is a protostane-type triterpene with the molecular formula C30H48O4. [] Its structure is characterized by a protostane skeleton with hydroxyl groups at positions 11β, 23S, and 24S, and a double bond between C-13 and C-17. [, ] Detailed spectroscopic data, including 1H-NMR, 13C-NMR, DEPT 90, DEPT 135, HSQC, HMBC, 1H-1H COSY, and ESI-MS, have been used to elucidate its structure. []

Q3: What is the pharmacokinetic profile of this compound?

A3: Studies in rats have shown that this compound is primarily distributed in the intestinal tract, with the highest concentrations found in the midgut, mucosa, and small intestine. [] Notably, this compound exhibits limited brain exposure, suggesting that it does not readily cross the blood-brain barrier (BBB). [] This characteristic supports its potential as a peripheral CB1R antagonist, potentially minimizing central nervous system-related side effects.

Q4: What is the evidence supporting this compound's potential for treating obesity?

A4: Animal studies have demonstrated the hypolipidemic effects of this compound. In diabetic rats fed a high-fat and high-sugar diet, this compound significantly reduced serum total cholesterol and low-density lipoprotein cholesterol levels. [] Furthermore, this compound treatment altered the composition of gut microflora, particularly those involved in lipid metabolism, and modulated the expression of genes associated with cholesterol metabolism in the liver. []

Q5: How does the structure of this compound relate to its anti-proliferative activity?

A5: Research suggests that the C-16 oxidation state and the double bond between C-13 and C-17 in this compound's structure are crucial for its anti-proliferative activity against various cancer cell lines. [] this compound, along with other Alisma orientale-derived terpenoids like Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate, exhibited inhibitory effects on cancer cell proliferation, with Alisol B and Alisol B 23-acetate showing the highest potency. [] This structure-activity relationship provides valuable insights for developing more potent and selective anti-cancer agents.

Q6: What analytical methods are used to quantify this compound?

A6: Several analytical techniques have been employed to detect and quantify this compound in biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining this compound concentrations in rat tissues. [] This method allows for accurate quantification of this compound, even at low concentrations, enabling researchers to study its pharmacokinetic properties. Additionally, ultra-fast liquid chromatography (UFLC) coupled with a diode array detector (DAD) has been used to simultaneously determine this compound and other triterpenoids in Alisma orientale extracts. [] These analytical methods are crucial for quality control and standardization of Alisma orientale preparations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.